2-Chloro-4-(morpholino)phenylboronic acid

Overview

Description

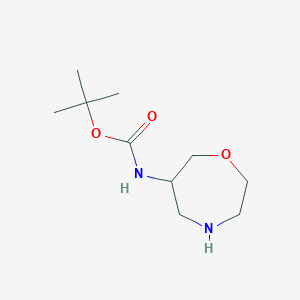

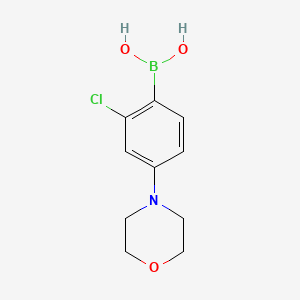

2-Chloro-4-(morpholino)phenylboronic acid is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . They are generally stable and easy to handle, making them important to organic synthesis . This specific compound, 2-Chloro-4-(morpholino)phenylboronic acid, is a white to yellow powder .

Synthesis Analysis

The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .Molecular Structure Analysis

The molecular formula of 2-Chloro-4-(morpholino)phenylboronic acid is C10H14BNO3 . The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . The molecule is planar .Chemical Reactions Analysis

Boronic acids, including 2-Chloro-4-(morpholino)phenylboronic acid, are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis

2-Chloro-4-(morpholino)phenylboronic acid is a solid compound . Like other boronic acids, it is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Scientific Research Applications

Synthesis and Crystal Structures

- The derivative of 2-Chloro-4-(morpholino)phenylboronic acid has been synthesized and used in the study of its crystal structure and biological effects as a molluscicidal agent (Duan et al., 2014).

Oncology Research

- Benzoxaborole derivatives, closely related to phenylboronic acids, demonstrated significant antiproliferative and proapoptotic activities in ovarian cancer cells, suggesting the potential use of related compounds in cancer treatment (Psurski et al., 2018).

Pharmaceutical Properties

- Functionalized dibenzothiophenes, synthesized via Suzuki coupling involving phenylboronic acids and morpholine derivatives, were evaluated as inhibitors of DNA-dependent protein kinase, indicating potential pharmaceutical applications (Rodríguez-Arístegui et al., 2011).

Antitumor Activity

- Compounds related to 2-Chloro-4-(morpholino)phenylboronic acid have shown inhibitory effects against the proliferation of cancer cell lines, suggesting their use in antitumor research (Ji et al., 2018).

Chemistry and Material Science

- Phenylboronic acid derivatives have been used in the depolymerization of cellulose in water, showcasing the compound's utility in material science applications (Levi et al., 2016).

Suzuki Cross-Coupling Reactions

- Suzuki cross-coupling reactions involving phenylboronic acids and related compounds have been extensively studied, indicating the importance of these reactions in organic chemistry (Friesen & Trimble, 2004).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2-chloro-4-morpholin-4-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHYQLUYOAZSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N2CCOCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(morpholino)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one](/img/structure/B1407300.png)

amine](/img/structure/B1407304.png)

![O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine](/img/structure/B1407306.png)

![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)